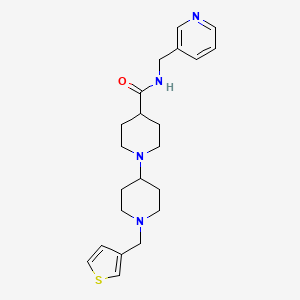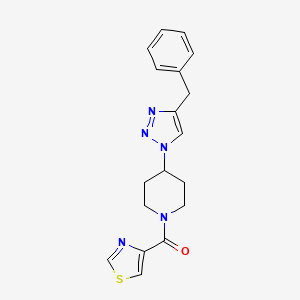![molecular formula C11H14BrN3O2S2 B5054223 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide](/img/structure/B5054223.png)
5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide, also known as BPTES, is a small molecule inhibitor that selectively targets glutaminase, an enzyme involved in glutamine metabolism. Glutaminase is overexpressed in many types of cancer cells, making it a promising target for cancer therapy. BPTES has been extensively studied for its potential as an anticancer drug and as a tool for studying glutamine metabolism.
Wirkmechanismus
5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide works by binding to the active site of glutaminase, preventing it from catalyzing the conversion of glutamine to glutamate. This leads to a decrease in the production of ATP and other metabolites that are necessary for cancer cell growth and proliferation. 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide has been shown to have a selective effect on cancer cells, sparing normal cells.
Biochemical and physiological effects:
5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide has been shown to have a significant effect on glutamine metabolism in cancer cells. It leads to a decrease in the production of ATP, which is necessary for cell growth and proliferation. 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide also leads to an increase in the production of reactive oxygen species, which can induce cell death. In addition, 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide has been shown to have an effect on the immune system, leading to an increase in the production of cytokines and chemokines.
Vorteile Und Einschränkungen Für Laborexperimente
5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied and has a well-established mechanism of action. 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide also has a selective effect on cancer cells, sparing normal cells. However, 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide has some limitations as well. It can be toxic at high concentrations and has poor solubility in water, which can limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide. One area of interest is the development of more potent and selective glutaminase inhibitors. Another area of interest is the combination of 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide with other anticancer drugs to improve its efficacy. Additionally, there is a need for more studies on the immune system effects of 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide and its potential use in immunotherapy. Finally, there is a need for more studies on the pharmacokinetics and pharmacodynamics of 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide in vivo.
Synthesemethoden
5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide can be synthesized using a multistep procedure involving several chemical reactions. The synthesis involves the reaction of 2-bromo-1-chloroethane with 1,5-dimethyl-1H-pyrazole-4-carboxaldehyde to form 1,5-dimethyl-1H-pyrazol-4-ylmethyl-2-bromoethyl ether. This intermediate is then reacted with N-methyl-2-thiophenesulfonamide to form 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide has been extensively studied for its potential as an anticancer drug. It has been shown to selectively inhibit glutaminase activity in cancer cells, leading to a decrease in cell proliferation and an increase in cell death. 5-bromo-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-2-thiophenesulfonamide has been tested in preclinical models of various types of cancer, including breast cancer, lung cancer, and glioblastoma, and has shown promising results.
Eigenschaften
IUPAC Name |
5-bromo-N-[(1,5-dimethylpyrazol-4-yl)methyl]-N-methylthiophene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BrN3O2S2/c1-8-9(6-13-15(8)3)7-14(2)19(16,17)11-5-4-10(12)18-11/h4-6H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKMBLYRETFEKDR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)CN(C)S(=O)(=O)C2=CC=C(S2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BrN3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(4-tert-butylphenyl)-5-propylpyrazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5054142.png)

![diisopropyl {(3-aminophenyl)[(4-aminophenyl)amino]methyl}phosphonate](/img/structure/B5054161.png)
![N-[2-(4-fluorophenyl)ethyl]-4-methoxy-3-nitrobenzamide](/img/structure/B5054176.png)

![2-[4-(3-methylbenzyl)-1-piperazinyl]ethanol](/img/structure/B5054185.png)
![ethyl 6-amino-5-cyano-2-ethyl-4-[4-(trifluoromethyl)phenyl]-4H-pyran-3-carboxylate](/img/structure/B5054192.png)
![2-methyl-5-(4-pyridinyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5054201.png)
![N-[2-(3-bromophenoxy)propanoyl]-beta-alanine](/img/structure/B5054208.png)
![N-(dicyclopropylmethyl)-2-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-2-indanecarboxamide](/img/structure/B5054215.png)

![N-[2-(4-ethynylbenzyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-2-(2-fluorophenyl)acetamide](/img/structure/B5054226.png)
![N-(3-methoxyphenyl)-2-[3-(4-methylphenyl)-6-oxo-1(6H)-pyridazinyl]propanamide](/img/structure/B5054234.png)
